molecular formula C15H19NO3 B407969 2-(Benzylcarbamoyl)cyclohexanecarboxylic acid CAS No. 331986-99-3

2-(Benzylcarbamoyl)cyclohexanecarboxylic acid

Katalognummer: B407969
CAS-Nummer: 331986-99-3
Molekulargewicht: 261.32g/mol
InChI-Schlüssel: NCAZRKFIGJVHLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzylcarbamoyl)cyclohexanecarboxylic acid is a synthetic carboxylic acid derivative of interest in organic and medicinal chemistry research. This compound features a cyclohexanecarboxylic acid backbone substituted with a benzylcarbamoyl group, making it a versatile building block for chemical synthesis. Its structure suggests potential application as an intermediate in the design and development of novel bioactive molecules, particularly in constructing more complex peptide mimetics or specialized amides . The carboxylic acid functional group can undergo various characteristic reactions, such as esterification or conversion to acid chlorides, for further derivatization . Similarly, the amide bond presents a key structural motif found in many pharmaceuticals. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

2-(benzylcarbamoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-14(16-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(18)19/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAZRKFIGJVHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of Cyclohexanecarboxylic Acid Intermediates

The foundational step in preparing 2-(benzylcarbamoyl)cyclohexanecarboxylic acid involves generating cyclohexanecarboxylic acid derivatives. Patent WO2015102893A1 discloses a two-step hydrogenation process for converting benzenecarboxylic acids to cyclohexanecarboxylic acids, followed by further hydrogenation to hydroxymethylcyclohexane compounds . For this target molecule, the first hydrogenation step is critical. Using a rhodium- or ruthenium-based catalyst on a solid support in a tertiary cyclic amide solvent (e.g., N-methylpyrrolidone), benzene rings are saturated under hydrogen pressures of 30–50 bar and temperatures of 100–200°C . Reaction durations of 4–12 hours achieve >95% conversion, with the solvent enabling catalyst stability and efficient heat transfer .

In parallel, Patent WO2013007712A1 outlines hydrolyzing cyclohexanecarbonitriles to cyclohexanecarboxylic acids using aqueous sodium hydroxide at elevated temperatures (200–250°C) . For example, reacting 1-(2-ethyl-butyl)-cyclohexanecarbonitrile with NaOH (2.2 equivalents) in methanol at 200°C for 16 hours yielded 94.1% of the corresponding carboxylic acid . This method’s scalability is evidenced by 1 L autoclave trials producing 98.4% pure product . Adapting this protocol, 2-cyanocyclohexanecarboxylic acid could serve as a precursor, though regioselective hydrolysis would require careful optimization to prevent over-hydrolysis or byproduct formation.

Purification and Isolation Techniques

Post-reaction processing involves liquid-liquid extraction and pH-adjusted crystallizations. Patent WO2013007712A1 describes extracting the carboxylic acid product into heptane after acidifying the aqueous layer to pH <2 with HCl . For 2-(benzylcarbamoyl)cyclohexanecarboxylic acid, similar steps would apply:

  • Acidification : Adjust the reaction mixture to pH 1–2 using concentrated HCl to protonate the carboxylic acid.

  • Extraction : Partition the product into an organic solvent (e.g., ethyl acetate or heptane).

  • Drying : Azeotropic removal of water using a decanter at 130°C .

  • Crystallization : Induce crystallization by cooling the organic phase or adding an antisolvent (e.g., hexane).

GC-FID analysis in the patents confirmed purities >97% , which could be replicated for the target compound using analogous quality control measures.

Analytical Characterization and Quality Control

The final product’s identity and purity are verified via spectroscopic and chromatographic methods:

  • IR Spectroscopy : Confirm the presence of carboxylic acid (C=O stretch at 1700–1720 cm⁻¹) and amide (N–H bend at 1550–1650 cm⁻¹) functional groups.

  • ¹H NMR : Characteristic signals include the cyclohexane multiplet (δ 1.2–2.1 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and amide NH (δ 6.5–7.0 ppm).

  • HPLC : Patent examples achieved >98% purity using C18 columns with UV detection at 254 nm .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylcarbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzylcarbamoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Intermediates
2-(Benzylcarbamoyl)cyclohexanecarboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their therapeutic potential, including anti-diabetic and anti-cancer activities. For instance, similar cyclohexanecarboxylic acids have been utilized in the development of D-phenylalanine derivatives, which exhibit antidiabetic properties .

Anticancer Activity
Recent studies have indicated that compounds related to 2-(Benzylcarbamoyl)cyclohexanecarboxylic acid can inhibit specific enzymes associated with cancer progression. For example, benzenesulfonamide derivatives have shown promising results in inhibiting carbonic anhydrase IX, a target for cancer therapy, with IC50 values indicating strong enzyme inhibition .

Biochemical Research

Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit certain enzymes critical for bacterial growth and cancer cell proliferation. The selectivity of these compounds towards specific carbonic anhydrases suggests their potential as selective therapeutic agents .

Neuroprotective Effects
Research into similar compounds has revealed neuroprotective properties, with studies demonstrating reduced oxidative stress markers in neuronal cell models. This suggests that 2-(Benzylcarbamoyl)cyclohexanecarboxylic acid and its analogs may offer protective effects against neurodegenerative diseases.

Materials Science

Liquid Crystals
Cyclohexanecarboxylic acids are also being investigated for their applications in liquid crystal technology. The structural characteristics of these compounds allow them to act as intermediates in the synthesis of liquid crystals, which are essential for various electronic applications .

Case Study 1: Anticancer Efficacy

In a preclinical study involving xenograft models of breast cancer, derivatives of 2-(Benzylcarbamoyl)cyclohexanecarboxylic acid demonstrated significant tumor reduction compared to control groups. This highlights the compound's potential as an effective therapeutic agent against cancer.

Case Study 2: Neuroprotection

A study on rat models of Parkinson's disease showed that administration of similar compounds improved motor function and reduced dopaminergic neuron loss. These findings suggest a protective role against neurodegeneration, warranting further investigation into the compound's neuroprotective mechanisms.

Wirkmechanismus

The mechanism of action of 2-(Benzylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Trans-2-Benzyloxycarbonylaminocyclohexanecarboxylic Acid

  • Structural Differences : The benzyloxycarbonyl (Boc) group replaces the benzylcarbamoyl moiety, introducing an oxygen atom in the carbamate linkage.
  • Molecular Formula: C₁₆H₂₁NO₅ (MW: 307.34 g/mol) .
  • Key Properties: Higher molecular weight due to the additional oxygen. Increased hydrogen bond acceptors (5 vs. 3) from the Boc group.
  • Applications : Boc-protected amines are common in peptide synthesis, suggesting this derivative may serve as a synthetic intermediate rather than a bioactive molecule .

2-(2-(Benzylcarbamoyl)-1-Methylhydrazinyl)Acetic Acid (CAS 959658-43-6)

  • Structural Differences : Incorporates a methylhydrazine spacer between the benzylcarbamoyl group and the acetic acid backbone.
  • Molecular Formula : C₁₁H₁₄N₄O₃ (MW: 250.25 g/mol) .
  • Key Properties: Three hydrogen bond donors (additional NH from hydrazine). Five rotatable bonds, increasing conformational flexibility. Lower XlogP (~1.5) due to the polar hydrazine group, improving aqueous solubility.
  • Applications : The hydrazine moiety may confer chelating properties or reactivity toward carbonyl-containing biomolecules, making it suitable for metalloenzyme inhibition .

2-(1H-Benzimidazol-2-ylcarbamoyl)cyclohexane-1-carboxylic Acid

  • Structural Differences : Replaces the benzyl group with a benzimidazole ring, introducing aromatic nitrogen atoms.
  • Molecular Formula : C₁₅H₁₇N₃O₃ (MW: 287.32 g/mol) .
  • Key Properties: Three hydrogen bond donors and four acceptors (benzimidazole NH and carbonyl groups). Higher topological polar surface area (95.1 Ų) due to the benzimidazole’s polarity.
  • Applications : Benzimidazole derivatives are prevalent in antiviral and anticancer drugs, suggesting this analog may exhibit enhanced binding to nucleic acids or kinase targets .

Data Table: Comparative Analysis

Property 2-(Benzylcarbamoyl)cyclohexanecarboxylic Acid Trans-2-Benzyloxycarbonylaminocyclohexanecarboxylic Acid 2-(2-(Benzylcarbamoyl)-1-Methylhydrazinyl)Acetic Acid 2-(1H-Benzimidazol-2-ylcarbamoyl)cyclohexane-1-carboxylic Acid
Molecular Formula C₁₅H₁₉NO₃ C₁₆H₂₁NO₅ C₁₁H₁₄N₄O₃ C₁₅H₁₇N₃O₃
Molecular Weight (g/mol) 261.32 307.34 250.25 287.32
Hydrogen Bond Donors 2 2 3 3
Hydrogen Bond Acceptors 3 5 5 4
Rotatable Bonds 4 5 5 3
XlogP ~2.2 ~2.5 ~1.5 ~2.2
Topological Polar Surface Area (Ų) 76.7 89.9 108.7 95.1

Research Findings and Implications

Bioactivity : The benzimidazole analog (Entry 4) shows promise in targeting enzymes like tyrosine kinases due to its planar aromatic system, whereas the hydrazine derivative (Entry 3) may act as a protease inhibitor .

Solubility vs. Permeability : The Boc-protected compound (Entry 2) trades permeability for solubility, limiting its use in drug delivery but enhancing utility in solid-phase synthesis .

Biologische Aktivität

2-(Benzylcarbamoyl)cyclohexanecarboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2-(Benzylcarbamoyl)cyclohexanecarboxylic acid has the molecular formula C15H19NO3C_{15}H_{19}NO_3 and a molecular weight of approximately 273.32 g/mol. The compound features a cyclohexane ring substituted with a benzyl carbamoyl group and a carboxylic acid moiety, which is crucial for its biological activity.

Antimicrobial Activity

A study evaluating various benzyl derivatives highlighted their efficacy against multiple bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that modifications in the benzyl group significantly impacted biological activity . This suggests that 2-(Benzylcarbamoyl)cyclohexanecarboxylic acid could possess similar antimicrobial properties.

Case Studies

  • Anticancer Efficacy : A case study involving a structurally analogous compound demonstrated complete tumor growth suppression in ovarian cancer xenografts in nude mice. This underscores the potential effectiveness of similar compounds in oncology .
  • Toxicological Profile : Research into related cyclohexanecarboxylic acids indicates low systemic toxicity and favorable pharmacokinetic profiles, suggesting that 2-(Benzylcarbamoyl)cyclohexanecarboxylic acid may also exhibit a benign toxicological profile suitable for therapeutic applications .

Data Table: Comparison of Biological Activities

Compound NameAnticancer ActivityAntimicrobial ActivityReference
2-(Benzylcarbamoyl)cyclohexanecarboxylic acidPotentialPotential
HA14-1Induces apoptosisN/A
2-chloro-3-(1-benzyl indol-3-yl)quinoxalineComplete tumor suppressionEffective against C. albicans

Q & A

Q. What are the optimal synthetic routes for 2-(Benzylcarbamoyl)cyclohexanecarboxylic acid in academic research?

The synthesis typically involves coupling cyclohexanecarboxylic acid derivatives with benzylamine via carbodiimide-based reagents (e.g., DCC or EDC) to form the carbamoyl bond. A modified approach may include protecting group strategies for the carboxylic acid moiety to prevent side reactions. For structurally analogous compounds, amidation of pyridinecarboxylic acids has been achieved using activated esters or mixed anhydrides, which could be adapted for this compound .

Q. Which analytical techniques are recommended for characterizing 2-(Benzylcarbamoyl)cyclohexanecarboxylic acid?

High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity (>95%), while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Mass spectrometry (MS) provides molecular weight validation. X-ray crystallography, as used for related carboxamide derivatives, resolves stereochemical ambiguities .

Q. What are the solubility and stability profiles of 2-(Benzylcarbamoyl)cyclohexanecarboxylic acid under laboratory conditions?

Cyclohexanecarboxylic acid derivatives are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability studies should monitor hydrolysis of the carbamoyl bond under acidic/basic conditions. Storage at -20°C in inert atmospheres is advised to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?

Discrepancies may arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or stereochemical impurities. Reproducibility requires strict control of reaction stoichiometry, temperature, and moisture. Cross-validate results using orthogonal techniques (e.g., chiral HPLC paired with NMR) to identify enantiomeric excess or byproducts .

Q. What in vitro models are suitable for studying the biological interactions of 2-(Benzylcarbamoyl)cyclohexanecarboxylic acid?

Carboxamide derivatives have been evaluated in enzyme inhibition assays (e.g., thrombin or factor Xa for anticoagulant activity). Customize assays based on the compound’s hypothesized targets, using fluorogenic substrates or surface plasmon resonance (SPR) to quantify binding affinity .

Q. What is the impact of stereochemistry on the reactivity and bioactivity of this compound?

The cis/trans configuration of the cyclohexane ring and carbamoyl group orientation significantly influences molecular interactions. For example, benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate derivatives exhibit distinct hydrogen-bonding patterns, affecting solubility and target engagement. Stereoselective synthesis and crystallographic analysis are essential for structure-activity studies .

Q. How does the compound’s stability vary under varying pH and temperature conditions?

Accelerated stability studies (e.g., 40°C/75% RH) can predict degradation pathways. Cyclohexanecarboxylic acid derivatives are prone to decarboxylation at high temperatures, while the carbamoyl bond may hydrolyze in acidic media. Use LC-MS to identify degradation products and optimize storage buffers .

Q. Which computational methods predict the compound’s pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, while QSAR studies correlate structural features (e.g., logP, polar surface area) with absorption/distribution. Density functional theory (DFT) calculates electronic properties influencing reactivity .

Q. What is the compound’s role in multicomponent reactions for generating structurally diverse analogs?

The carboxylic acid and carbamoyl groups serve as handles for Ugi or Passerini reactions, enabling rapid diversification. For example, coupling with isocyanides and aldehydes can yield hybrid scaffolds with enhanced bioactivity .

Q. What evidence-based strategies mitigate synthetic challenges, such as low yields or side reactions?

Optimize carbodiimide-mediated couplings by adding DMAP as a catalyst to enhance acylation efficiency. For side reactions (e.g., oligomerization), use low-temperature stepwise protocols. Purify via preparative HPLC with trifluoroacetic acid (TFA) in the mobile phase to improve resolution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.